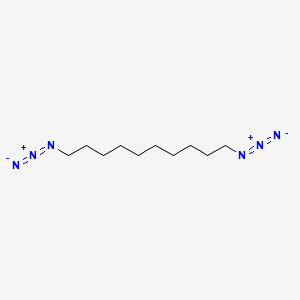

1,10-Diazidodecane

Description

Properties

CAS No. |

17607-18-0 |

|---|---|

Molecular Formula |

C10H20N6 |

Molecular Weight |

224.31 g/mol |

IUPAC Name |

1,10-diazidodecane |

InChI |

InChI=1S/C10H20N6/c11-15-13-9-7-5-3-1-2-4-6-8-10-14-16-12/h1-10H2 |

InChI Key |

VCKHICCYPRHEPJ-UHFFFAOYSA-N |

SMILES |

C(CCCCCN=[N+]=[N-])CCCCN=[N+]=[N-] |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

1,10-Diaminodecane

- Molecular Formula : C₁₀H₂₄N₂

- Molecular Weight : 172.31 g/mol .

- Key Differences : Replaces azides with primary amines (-NH₂).

- Applications : Used in polyamide synthesis, corrosion inhibition, and as a ligand in coordination chemistry .

- Safety : Reacts with strong acids/oxidizers, requiring careful handling .

1,10-Diiododecane

- Molecular Formula : C₁₀H₂₀I₂

- Molecular Weight : 394.07 g/mol .

- Key Differences : Terminal iodine (-I) groups confer higher density and stability.

- Applications : Intermediate in organic synthesis, particularly in cross-coupling reactions .

1,10-Decanediol

Chain-Length Variants in Bisazidoalkanes

1,10-Diazidodecane belongs to a homologous series of bisazidoalkanes with formula -(CH₂)ₙ-, where n = 3–10 . Shorter-chain analogs like 1,6-diazidohexane (n=6) exhibit:

- Lower Molecular Weights : Reduced steric hindrance enhances reactivity in cycloadditions.

- Faster Reaction Kinetics : Shorter chains facilitate faster diffusion in click chemistry reactions .

- Applications : Smaller bisazides are preferred for rapid polymer network formation, while longer chains (e.g., n=10) improve flexibility in elastomers .

Cyclic vs. Linear Analogs

1,4,7,10-Tetraazacyclododecane

Physicochemical and Reactivity Comparison

Molecular Properties

| Compound | Functional Groups | Molecular Weight (g/mol) | LogP | PSA (Ų) |

|---|---|---|---|---|

| This compound | Azide (-N₃) | 226.19 | 3.63 | 100.62 |

| 1,10-Diaminodecane | Amine (-NH₂) | 172.31 | N/A | 64.12 |

| 1,10-Diiododecane | Iodo (-I) | 394.07 | N/A | 0.0 |

| 1,10-Decanediol | Hydroxyl (-OH) | 174.28 | 2.12 | 40.46 |

Reactivity Profiles

- This compound : Undergoes 1,3-dipolar cycloaddition with alkynes to form triazoles; sensitive to heat/light due to azide instability .

- 1,10-Diaminodecane: Forms Schiff bases with carbonyl compounds; reacts exothermically with acids .

- 1,10-Decanediol : Participates in esterification/polycondensation; oxidizes to dicarboxylic acids under strong conditions .

Preparation Methods

Hydrogenation of Sebaconitrile

Sebaconitrile (decanedinitrile) serves as the primary feedstock for 1,10-decanediamine. Catalytic hydrogenation using Raney nickel under ammonia and hydrogen atmospheres achieves high conversion rates. In a representative protocol, 300 g of sebaconitrile reacted with 9 g of Raney nickel at 130°C under 30 bar hydrogen pressure for 6.5 hours, yielding 1,10-decanediamine with 99.3% purity and 90% yield. The addition of sodium hydroxide (0.6 g of 50% NaOH) suppresses secondary amine formation, ensuring the absence of ethyl-1,10-diaminodecane impurities.

Table 1: Hydrogenation Conditions for 1,10-Decanediamine Synthesis

| Parameter | Value Range | Optimal Condition |

|---|---|---|

| Catalyst | Raney Nickel | 3 wt% of substrate |

| Temperature | 130–300°C | 130°C |

| Pressure (H₂) | 30 bar | 30 bar |

| Reaction Time | 5–19 hours | 6.5 hours |

| Purity | 98.5–99.3% | 99.3% |

| Yield | 85–90% | 90% |

Purification via Vacuum Distillation

Post-hydrogenation, crude diamine is purified through fractional distillation under reduced pressure. This step eliminates residual catalysts and byproducts, achieving >99% purity. Distillation parameters, such as temperature gradients and vacuum levels, are critical to minimizing thermal decomposition.

Azidation of 1,10-Decanediamine to this compound

The conversion of 1,10-decanediamine to its diazide derivative involves substituting primary amine groups with azide functionalities. Two principal methodologies dominate: direct azidation and intermediate halide displacement.

Direct Azidation Using Sodium Azide and Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) enables efficient azidation in biphasic systems. A seminal study demonstrated the use of chiral quaternary ammonium salts (e.g., (S)-1k) to mediate the reaction between 1,10-decanediamine and sodium azide in 1,2-difluorobenzene. At 1.2 equivalents of NaN₃ and 5 mol% catalyst, the reaction achieved 80% yield with an enantiomeric ratio (e.r.) of 85:15.

Table 2: Optimization of Direct Azidation Conditions

| Catalyst | Solvent | NaN₃ (equiv) | Yield (%) | e.r. |

|---|---|---|---|---|

| (S)-1k | 1,2-DFB | 1.2 | 80 | 85:15 |

| (S)-1k | CHCl₃ | 1.2 | 86 | 77:23 |

| (S)-1k | CH₂Cl₂ | 1.2 | 91 | 81:19 |

| (S)-1k | 1,2-DFB | 2.4 | 74 | 93.5:6.5 |

The choice of solvent profoundly influences reaction efficiency. Dichloromethane (CH₂Cl₂) enhanced yield to 91% but reduced enantioselectivity (e.r. 81:19), whereas 1,2-difluorobenzene (1,2-DFB) favored higher enantiomeric ratios at the expense of yield. Increasing NaN₃ stoichiometry to 2.4 equivalents improved e.r. to 93.5:6.5 but lowered yield due to side reactions.

Industrial-Scale Production Considerations

Scalable synthesis mandates balancing cost, yield, and purity. The hydrogenation-azidation cascade emerges as the most viable route:

Catalytic Hydrogenation Optimization

Industrial autoclaves operating at 30 bar H₂ and 130°C achieve batch turnovers of 90% yield with Raney nickel. Continuous-flow systems could further enhance productivity by reducing reaction times from hours to minutes.

Azidation in Continuous Reactors

Integrating PTC with continuous-flow microreactors may mitigate solvent usage and improve heat management. For example, a tubular reactor with immobilized (S)-1k catalyst could enable steady-state azidation at elevated pressures, leveraging kinetic advantages over batch processes.

Purity assessment of this compound relies on gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). The NIST WebBook provides reference spectra for 1,10-decanediamine (m/z 172.3110), which can be cross-referenced with azide derivatives. High-resolution MS confirms molecular ion peaks at m/z 240.34 (C₁₀H₂₀N₆⁺), while ¹H NMR exhibits characteristic triplet signals for terminal azide-bearing methylenes (δ 3.25 ppm).

"The interplay of catalyst selection and solvent polarity dictates both yield and enantioselectivity in azide synthesis."

Q & A

Basic: What are the key physicochemical properties of 1,10-Diazidodecane, and how do they influence experimental design?

Methodological Answer:

The physicochemical properties of this compound (e.g., LogP = 3.63, PSA = 100.62 Ų, molecular weight = 226.19 g/mol) directly impact solubility, reactivity, and safety protocols . For example:

- Solubility : High LogP suggests preferential solubility in organic solvents (e.g., dichloromethane or THF), guiding solvent selection for synthesis or purification.

- Reactivity : The azide groups (-N₃) are thermally unstable; thus, reactions should avoid temperatures >80°C or prolonged heating.

- Safety : Use inert atmospheres (N₂/Ar) and explosion-proof equipment due to azide decomposition risks .

Experimental design should prioritize real-time monitoring (e.g., IR spectroscopy for azide peak tracking at ~2100 cm⁻¹) and small-scale trials to mitigate hazards.

Basic: How is this compound synthesized, and what are common pitfalls in its preparation?

Methodological Answer:

Synthesis typically involves nucleophilic substitution of 1,10-dichlorodecane with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) under reflux . Key pitfalls include:

- Byproduct Formation : Competing elimination reactions may produce alkenes; control via low temperatures (0–5°C) and slow reagent addition.

- Azide Safety : NaN₃ is toxic and explosive. Use fume hoods, avoid metal catalysts, and quench excess azide with nitrous acid (HNO₂).

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical to remove unreacted precursors. Confirm purity via HPLC or GC-MS .

Advanced: How can researchers resolve contradictions between experimental and computational data on this compound’s stability?

Methodological Answer:

Discrepancies often arise from mismatched conditions (e.g., solvent effects in DFT calculations vs. experimental setups). To address:

Validate Computational Models : Compare DFT/MD simulations (e.g., Gaussian or ORCA) with experimental DSC/TGA data under identical conditions .

Control Variables : Replicate computational environments (solvent, temperature) experimentally. For example, if simulations predict stability in toluene but decomposition occurs, check for trace moisture or oxidizers .

Statistical Analysis : Apply error-propagation methods to quantify uncertainties in computational parameters (e.g., basis set selection) .

Advanced: What analytical techniques are most effective for characterizing this compound in complex mixtures?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies backbone structure (e.g., methylene peaks at δ 1.2–1.6 ppm), but azide protons are rarely observed. Use ¹⁵N NMR or IR for -N₃ confirmation .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks (m/z 226.19) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves degradation products. Pair with LC-MS for unknowns .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Storage : Keep at –20°C in amber vials under inert gas. Avoid contact with metals, acids, or oxidizing agents .

- Decomposition Mitigation : Use blast shields and remote handling for reactions >1 mmol. Quench waste with 10% NaHCO₃/NaHSO₃ to neutralize HN₃.

- Emergency Procedures : Equip labs with cyanide antidote kits (azide toxicity mimics cyanide) and conduct regular hazard drills .

Advanced: How can researchers optimize the thermal stability of this compound for controlled release applications?

Methodological Answer:

Stabilizer Screening : Test additives (e.g., phthalate plasticizers or silica nanoparticles) via accelerated aging studies (40–60°C, 70% RH) .

Kinetic Analysis : Use Arrhenius plots (ln k vs. 1/T) from DSC data to model decomposition rates and identify activation energies.

Encapsulation : Microencapsulate in poly(lactic-co-glycolic acid) (PLGA) nanoparticles; characterize release profiles via UV-Vis or fluorescence .

Advanced: What strategies address reproducibility challenges in synthesizing this compound derivatives?

Methodological Answer:

- Standardized Protocols : Document exact stoichiometry, solvent grades, and stirring rates. Use automated syringe pumps for reagent addition .

- Batch Analysis : Compare multiple batches via PCA (principal component analysis) of NMR/LC-MS data to identify outlier variables.

- Open Data : Share raw spectra and reaction logs in repositories like Zenodo for peer validation .

Basic: How does the molecular structure of this compound influence its reactivity in click chemistry?

Methodological Answer:

The two terminal azide groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key considerations:

- Steric Effects : The decane spacer reduces steric hindrance, improving reaction kinetics with bulky alkynes.

- Solubility : Use DMSO/water mixtures to solubilize both azide and alkyne partners.

- Catalyst Optimization : Screen Cu(I) sources (e.g., CuBr vs. CuSO₄/ascorbate) for yield and byproduct suppression .

Advanced: How can in silico methods predict the environmental impact of this compound degradation products?

Methodological Answer:

- QSAR Modeling : Use EPI Suite or TEST software to estimate toxicity (e.g., LC50 for aquatic organisms) of decomposition byproducts like HN₃ or aldehydes .

- Metabolic Pathway Prediction : Apply BioTransformer or similar tools to model microbial degradation pathways in soil/water.

- Life Cycle Assessment (LCA) : Integrate computational data with experimental half-lives (t₁/₂) to evaluate ecological risks .

Advanced: What ethical and reporting standards apply to studies involving this compound?

Methodological Answer:

- Ethical Synthesis : Adhere to institutional guidelines for explosive precursors; document risk assessments and disposal protocols .

- Data Transparency : Report negative results (e.g., failed syntheses) and raw spectral data in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Citation Practices : Reference primary literature from authoritative databases (e.g., NIST, PubChem) and avoid non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.